molecular formula C16H30LiN7O13P3 B563142 CID 71308625 CAS No. 102029-46-9

CID 71308625

Cat. No.: B563142
CAS No.: 102029-46-9
M. Wt: 628.313
InChI Key: MHZTWHRRGHIGTO-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 71308625” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is used for various scientific and industrial purposes.

Properties

CAS No.

102029-46-9

Molecular Formula

C16H30LiN7O13P3

Molecular Weight

628.313

IUPAC Name

[[5-[6-amino-8-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;lithium

InChI

InChI=1S/C16H30N7O13P3.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(34-15)7-33-38(29,30)36-39(31,32)35-37(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H,29,30)(H,31,32)(H2,18,20,21)(H2,26,27,28);

InChI Key

MHZTWHRRGHIGTO-UHFFFAOYSA-N

SMILES

[Li].C1=NC2=C(C(=N1)N)N=C(N2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCN

Origin of Product

United States

Chemical Reactions Analysis

CID 71308625 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

CID 71308625 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in organic synthesis. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, compounds like this compound are often investigated for their pharmacological properties and potential as drug candidates. Industrial applications include its use in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for CID 71308625 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. For example, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies and experimental data.

Comparison with Similar Compounds

CID 71308625 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or functional groups but differ in their chemical properties and biological activities Examples of similar compounds include those with analogous core structures or substituents

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 71308625's physicochemical properties?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to narrow the scope. For example:

"How does the solvent polarity affect the stability of this compound under varying temperatures?"
Avoid overly broad questions (e.g., "What is this compound?") and prioritize hypotheses that address gaps in existing literature (e.g., conflicting solubility data) .

Q. What methodologies are recommended for initial characterization of this compound?

  • Methodological Answer : Begin with spectroscopic and chromatographic techniques (Table 1). For reproducibility, follow the Beilstein Journal of Organic Chemistry guidelines:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and purity .

  • High-Performance Liquid Chromatography (HPLC) : Assess purity thresholds (>95% for most studies) .

  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability .

    Table 1: Common Characterization Techniques

    TechniqueApplicationKey Parameters
    NMRStructural elucidationδ (ppm), coupling constants
    HPLCPurity assessmentRetention time, peak area
    TGAThermal stabilityWeight loss (%) vs. temperature

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :

  • Use Web of Science or PubMed with Boolean operators (e.g., "this compound AND synthesis NOT industrial") .
  • Prioritize primary sources (≥80% of references should be peer-reviewed articles from the past 5 years) .
  • Document contradictions (e.g., conflicting catalytic activity reports) and categorize them by experimental conditions .

Advanced Research Questions

Q. How to design experiments to resolve contradictory data on this compound's mechanism of action?

  • Methodological Answer :

  • Controlled variable testing : Isolate factors like pH, temperature, or catalyst loadings that may explain discrepancies .
  • Statistical validation : Use ANOVA or t-tests to compare results across studies; report p-values and confidence intervals .
  • Cross-lab replication : Follow protocols from Beilstein Journal of Organic Chemistry for detailed experimental reporting (e.g., reagent batches, instrument calibration) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Non-linear regression models : Fit data to Hill or Log-Logistic equations for EC50/IC50 calculations .
  • Error analysis : Use bootstrap resampling to quantify uncertainty in dose-response curves .
  • Data visualization : Plot dose-response curves with 95% confidence bands and raw data points to enhance transparency .

Q. How to ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :

  • Detailed documentation : Include exact molar ratios, solvent grades, and purification steps (e.g., column chromatography conditions) .
  • Open-source data sharing : Deposit raw NMR spectra, chromatograms, and crystallography files in repositories like Zenodo .
  • Peer validation : Collaborate with independent labs to verify key findings .

Key Considerations for Data Contradiction Analysis

  • Root-cause identification : Compare experimental setups (e.g., ambient vs. inert atmosphere) and instrumental sensitivity .
  • Meta-analysis : Aggregate data from multiple studies using standardized metrics (e.g., yield normalized to reaction time) .

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